molecular formula C7H5F2N B13622779 4-Ethenyl-3,5-difluoropyridine

4-Ethenyl-3,5-difluoropyridine

Cat. No.: B13622779
M. Wt: 141.12 g/mol
InChI Key: IIZZQEHMUCUELF-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

    Addition Products: Adducts with electrophiles, such as halogenated pyridines.

Scientific Research Applications

3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.

Properties

Molecular Formula

C7H5F2N

Molecular Weight

141.12 g/mol

IUPAC Name

4-ethenyl-3,5-difluoropyridine

InChI

InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2

InChI Key

IIZZQEHMUCUELF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=NC=C1F)F

Origin of Product

United States

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